GDC-0575 - 1196541-47-5

GDC-0575

Catalog Number: EVT-269058
CAS Number: 1196541-47-5
Molecular Formula: C16H20BrN5O
Molecular Weight: 378.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GDC-0575 is a potent and selective small-molecule inhibitor of checkpoint kinase 1 (CHK1) developed by Genentech. [] CHK1 plays a crucial role in the DNA damage response pathway, acting as a critical regulator of cell cycle checkpoints. [, ] By inhibiting CHK1, GDC-0575 disrupts the DNA damage response, leading to cell cycle progression despite DNA damage, ultimately resulting in cell death. [, ] GDC-0575 is primarily utilized in preclinical research to investigate its potential as an anticancer agent and to elucidate the role of CHK1 in various cellular processes. [, , , , , , , , , , ]

Synthesis Analysis

An efficient synthetic route for GDC-0575 has been developed, starting from 5-bromo-4-chloro-3-nitro-7-azaindole. [] The key steps include:

This route was successfully scaled up to 10 kg, achieving an overall yield of 30% and providing GDC-0575 with >99.8% purity. []

Chemical Reactions Analysis

In addition to its synthesis, a significant chemical reaction involving GDC-0575 has been described. [] Studies in rats identified two major metabolites: M12 (-71 Da) and M17 (+288 Da). [] M12 is formed through a cytochrome P450 (CYP) 2D2-mediated cyclization reaction, while M17 results from the heterodimerization of GDC-0575 with its parent compound. [] The proposed mechanism for M12 formation involves:

This pathway also generates a reactive intermediate capable of dimerizing with GDC-0575 to form M17. [] Trapping experiments using glutathione (GSH) confirmed the formation of a GSH conjugate on the pyrrole ring, supporting the proposed mechanism involving a reactive metabolite. []

Mechanism of Action

GDC-0575 exerts its effects by selectively inhibiting CHK1, a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway. [, , , , , , ]

  • Upon DNA damage, CHK1 gets activated and initiates cell cycle arrest, providing time for DNA repair. []
  • GDC-0575 binds to the ATP-binding site of CHK1, preventing its activation and abrogating the DNA damage-induced cell cycle arrest. [, , ]
  • This disruption of the DDR leads to the accumulation of DNA damage, eventually triggering cell death, specifically in cancer cells that rely heavily on CHK1 for survival due to inherent genomic instability. [, , ]

Furthermore, GDC-0575 demonstrated a synergistic effect when combined with gemcitabine, a chemotherapy drug, in preclinical models of various cancers, including soft-tissue sarcomas and ovarian cancer. [, , ] This synergy likely arises from GDC-0575's ability to enhance gemcitabine-induced DNA damage and override the protective cell cycle checkpoints, leading to increased cancer cell death. [, ]

a) Cancer Research:

  • Investigating CHK1 as a therapeutic target: GDC-0575 is widely used to explore the therapeutic potential of CHK1 inhibition in different cancer types, including solid tumors like breast cancer [], soft-tissue sarcomas [], melanoma [], colorectal cancer [], and hematological malignancies like acute lymphoblastic leukemia. [, ]
  • Evaluating synergistic combinations: Studies have assessed the efficacy of GDC-0575 in combination with other anticancer agents, particularly chemotherapy drugs like gemcitabine. [, , ] These investigations aim to identify synergistic combinations that enhance treatment efficacy and overcome drug resistance.
  • Understanding mechanisms of resistance: Research has employed GDC-0575 to unravel the mechanisms underlying resistance to CHK1 inhibitors, paving the way for developing strategies to circumvent or overcome such resistance. []

b) Immunology Research:

  • Investigating the role of CHK1 in inflammatory diseases: Studies have explored the effects of GDC-0575 on inflammatory bowel diseases like colitis and colitis-associated cancer. [] These findings suggest a potential role for CHK1 in regulating immune responses and inflammatory processes, opening avenues for novel therapeutic interventions.

Gemcitabine

Compound Description: Gemcitabine is a chemotherapy medication used to treat various types of cancer. It is an antimetabolite that works by inhibiting DNA synthesis. [, , , ]

Relevance to GDC-0575: Gemcitabine is frequently used in combination with GDC-0575 in preclinical and clinical studies for cancer treatment. Studies have shown that GDC-0575 can enhance the efficacy of gemcitabine by abrogating DNA damage-induced cell cycle checkpoints and inducing apoptosis in cancer cells, particularly those with TP53 mutations. [, , ] This synergistic effect is attributed to GDC-0575's ability to inhibit checkpoint kinase 1 (Chk1), which is involved in DNA damage repair and cell cycle regulation.

AZD7762

Compound Description: AZD7762 is another checkpoint kinase 1 (Chk1) inhibitor, similar in mechanism to GDC-0575. It is being investigated for its potential in cancer therapy. []

Relevance to GDC-0575: Like GDC-0575, AZD7762 inhibits Chk1, a key regulator of the DNA damage response pathway. Combining AZD7762 with abiraterone acetate (an androgen biosynthesis inhibitor) demonstrated an additive or slightly synergistic effect on cell viability, cell cycle, apoptosis, and DNA damage accumulation in androgen receptor-positive triple-negative breast cancer cells. [] This finding suggests that Chk1 inhibitors like GDC-0575 and AZD7762 may be promising targets for enhancing the efficacy of existing cancer therapies.

Prexasertib (LY2887470)

Compound Description: Prexasertib is a potent and selective inhibitor of checkpoint kinase 1 (Chk1) currently undergoing clinical trials for treating various cancers. []

Relevance to GDC-0575: Both Prexasertib and GDC-0575 target and inhibit Chk1, highlighting their shared mechanism of action in disrupting DNA damage repair and cell cycle progression. [] Prexasertib's clinical development underscores the potential of Chk1 inhibitors, like GDC-0575, as therapeutic agents for various cancers.

PF-477736

Compound Description: PF-477736 is another selective inhibitor of checkpoint kinase 1 (Chk1), suggesting its potential in disrupting DNA damage repair and cell cycle regulation. []

Relevance to GDC-0575: Both PF-477736 and GDC-0575 share the same target, Chk1, emphasizing their potential in cancer therapy by inhibiting this key enzyme involved in the DNA damage response. [] The investigation of PF-477736 further emphasizes the therapeutic potential of targeting Chk1, similar to GDC-0575, for treating various cancers.

Properties

CAS Number

1196541-47-5

Product Name

(R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide

IUPAC Name

N-[4-[(3R)-3-aminopiperidin-1-yl]-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl]cyclopropanecarboxamide

Molecular Formula

C16H20BrN5O

Molecular Weight

378.274

InChI

InChI=1S/C16H20BrN5O/c17-11-6-19-15-13(14(11)22-5-1-2-10(18)8-22)12(7-20-15)21-16(23)9-3-4-9/h6-7,9-10H,1-5,8,18H2,(H,19,20)(H,21,23)/t10-/m1/s1

InChI Key

BAZRWWGASYWYGB-SNVBAGLBSA-N

SMILES

C1CC(CN(C1)C2=C3C(=CNC3=NC=C2Br)NC(=O)C4CC4)N

Solubility

Soluble in DMSO

Synonyms

GDC-0575; GDC 0575; GDC0575; ARRY-575; ARRY-575; ARRY575; RG7741; RG-7741; RG 7741; AK 687476; AK-687476; AK687476; GDC-0575 HCl; GDC-0575 hydrochloride

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.